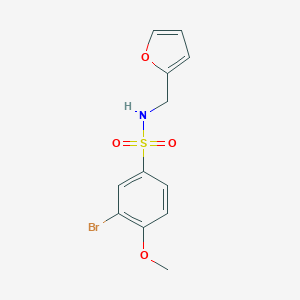![molecular formula C28H27ClF3N3O6S B299308 Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299308.png)
Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TBCA and is used in various research studies due to its unique properties.
Mécanisme D'action
TBCA inhibits the activity of protein kinase CK2 by binding to the enzyme's ATP-binding site. This binding prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. TBCA has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models.
Biochemical and Physiological Effects
TBCA has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. TBCA has also been found to reduce inflammation in various animal models by inhibiting the production of pro-inflammatory cytokines. Additionally, TBCA has been found to protect neuronal cells from oxidative stress and reduce the accumulation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TBCA in lab experiments is its specificity towards protein kinase CK2. This specificity allows researchers to study the role of this enzyme in various cellular processes. Additionally, TBCA has been found to be relatively non-toxic, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using TBCA is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of TBCA in scientific research. One of the areas of research is the study of the role of protein kinase CK2 in neurodegenerative diseases. TBCA has been found to protect neuronal cells from oxidative stress, and further research can help determine its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, TBCA can be used in the development of new cancer therapies by targeting protein kinase CK2, which is overexpressed in various types of cancer cells.
Conclusion
Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate is a synthetic compound that has gained significant attention in the field of scientific research. Its unique properties have made it a suitable candidate for studying the role of protein kinase CK2 in various cellular processes. TBCA has been found to inhibit the activity of protein kinase CK2, which has led to its use in studies related to cancer, inflammation, and neurodegenerative diseases. Further research can help determine its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of TBCA involves the reaction between tert-butyl 4-(4-hydroxyphenoxy)acetate and 4-chloro-N-(4-(trifluoromethyl)phenyl)sulfonyl)-3-nitrobenzamide. The reaction is catalyzed by triethylamine and is carried out in the presence of dimethylformamide. The resulting product is then purified using column chromatography to obtain TBCA in its pure form.
Applications De Recherche Scientifique
TBCA has been used in various scientific research studies due to its unique properties. It has been found to inhibit the activity of the enzyme protein kinase CK2, which plays a significant role in the regulation of various cellular processes. TBCA has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
Propriétés
Nom du produit |
Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate |
|---|---|
Formule moléculaire |
C28H27ClF3N3O6S |
Poids moléculaire |
626 g/mol |
Nom IUPAC |
tert-butyl 2-[4-[(E)-[[2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C28H27ClF3N3O6S/c1-27(2,3)41-26(37)18-40-21-12-9-19(10-13-21)16-33-34-25(36)17-35(42(38,39)22-7-5-4-6-8-22)20-11-14-24(29)23(15-20)28(30,31)32/h4-16H,17-18H2,1-3H3,(H,34,36)/b33-16+ |
Clé InChI |
VAMUWZZSTKZXKF-MHDJOFBISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299229.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)


![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)

![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)

![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)